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Compound of Interest

Compound Name:
2-(3-chloro-1H-1,2,4-triazol-1-

yl)ethanol

CAS No.: 586339-01-7

Cat. No.: B2907034

Get Quote

Executive Summary
Chloro-triazole ethanol derivatives represent a critical class of pharmacophores in the synthesis

of sterol 14

-demethylase (CYP51) inhibitors.[1] These intermediates serve as the structural "warhead" for
a vast array of agricultural fungicides (e.g., Tebuconazole, Hexaconazole) and systemic
medical antifungals. This guide provides a rigorous technical analysis of the molecular
properties, synthetic pathways, and analytical characterization of these intermediates, with a
specific focus on the 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol scaffold.[1]

Chemical Identity & Molecular Properties[1][2][3][4]
[5][6][7]
The "chloro-triazole ethanol" classification encompasses a series of
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-hydroxy triazoles.[1] The core scaffold is defined by a halogenated phenyl ring (typically 2,4-
dichlorophenyl or 4-chlorophenyl) linked to a triazole ring via an ethyl or propyl chain containing
a secondary or tertiary alcohol.[1]

Table 1: Physicochemical Profile of Key Intermediates
Compound
Description

CAS Registry
Molecular
Formula

Molecular
Weight ( g/mol
)

Key
Application

Core Scaffold1-

(2,4-

dichlorophenyl)-2

-(1H-1,2,4-

triazol-1-

yl)ethanol

120983-64-4* 258.10
General Azole

Precursor

Hexaconazole

Int.

-butyl-

-(2,4-

dichlorophenyl)-1

H-1,2,4-triazole-

1-ethanol

79983-71-4 314.21
Hexaconazole

Synthesis

Ketone

Precursor1-(2,4-

dichlorophenyl)-2

-(1H-1,2,4-

triazol-1-

yl)ethanone

58905-16-1 256.09
Oxidation

Intermediate

Cyproconazole

Int.(2R,3S)-2-(4-

chlorophenyl)-3-

cyclopropyl-1-

(1,2,4-triazol-1-

yl)butan-2-ol

94361-06-5 291.78
Cyproconazole

Synthesis
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*Note: CAS numbers for enantiomers (R/S) may differ. The listed CAS refers to the racemic or

general structure where applicable.

Synthetic Pathways and Causality
The synthesis of chloro-triazole ethanol intermediates requires precise control over

regioselectivity to ensure N-1 alkylation of the triazole ring, avoiding the thermodynamically

stable but biologically inactive N-4 isomer.[1]

Pathway A: The -Haloketone Substitution Route
This is the industrial standard for generating the ethanone precursor, followed by reduction.

Friedel-Crafts Acylation: 1,3-Dichlorobenzene is acylated with chloroacetyl chloride to form

-chloro-2,4-dichloroacetophenone.[1]

Nucleophilic Substitution: The

-chloro ketone reacts with 1,2,4-triazole.[1] Critical Control Point: A base (e.g.,

) is used to deprotonate the triazole. High temperatures favor N-1 substitution.[1]

Carbonyl Reduction: The resulting ketone is reduced (typically using

in methanol) to yield the target ethanol intermediate.

Pathway B: The Corey-Chaykovsky Epoxide Route
Used for tertiary alcohol derivatives (e.g., Tebuconazole intermediates).

Epoxidation: A ketone intermediate reacts with a sulfur ylide (trimethylsulfoxonium

iodide/NaH) to form a strained epoxide.

Ring Opening: The epoxide is opened by 1,2,4-triazole under basic conditions. This route

directly establishes the tertiary hydroxyl group necessary for binding the heme iron in

CYP51.

Visualization: Synthesis Workflow
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Caption: Step-wise synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol via the

alpha-haloketone route.

Analytical Characterization Protocols
Trustworthiness in synthesis is established through rigorous validation. The following protocols

ensure the identity and purity of the intermediate.

Protocol 1: HPLC Purity Analysis
Objective: Quantify the ratio of the target ethanol intermediate to the ketone precursor and N-4

regioisomer impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Gradient:

0-2 min: 10% B[1]

2-15 min: Linear ramp to 90% B

15-20 min: Hold 90% B

Flow Rate: 1.0 mL/min.[3]

Detection: UV at 254 nm (aromatic ring) and 210 nm (triazole ring).
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Acceptance Criteria: Target peak retention time ~8.5 min; Purity >98% (Area %).

Protocol 2: 1H-NMR Validation (400 MHz, CDCl3)
To confirm the structure, look for these diagnostic signals:

Triazole Protons: Two distinct singlets around

7.9 and

8.2 ppm. (Absence of these indicates N-4 substitution or ring degradation).[1]

Methylene Bridge: A diastereotopic pair (if chiral center exists) or singlet around

4.4-4.6 ppm (

).

Methine Proton: A multiplet around

5.1-5.3 ppm (

) for the secondary alcohol.

Aromatic Region: Characteristic splitting pattern for 2,4-dichlorophenyl (d, dd, d) between

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7.2-7.6 ppm.[1]

Experimental Protocol: Synthesis of 1-(2,4-
dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Safety Warning:Chloroacetyl chloride is a lachrymator. 1,2,4-Triazole is a reproductive toxin.[1]

Perform all steps in a fume hood.

Step 1: Preparation of the Ketone Intermediate
Dissolve 0.1 mol of

-chloro-2,4-dichloroacetophenone in 150 mL of acetone.
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Add 0.12 mol of 1,2,4-triazole and 0.2 mol of anhydrous

.

Reflux the mixture at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

Filter inorganic salts while hot. Evaporate solvent.[4]

Recrystallize the residue from isopropanol to yield the ketone (CAS 58905-16-1).

Step 2: Reduction to Ethanol
Suspend 10 g of the ketone intermediate in 100 mL of Methanol.

Cool the solution to 0-5°C in an ice bath.

Add 1.5 equivalents of sodium borohydride (

) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

Stir at room temperature for 2 hours.

Quench with 10% HCl solution to pH 6.

Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over

, and concentrate.

Yield: Expect ~85-90% of a white solid/viscous oil.[1]

Mechanistic Insights: Structure-Activity
Relationship (SAR)
Why is this specific molecular weight and formula critical?

The Halogen Effect: The 2,4-dichloro substitution pattern increases lipophilicity (

), facilitating penetration through fungal cell membranes. It also sterically hinders metabolic
degradation of the phenyl ring.
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The Triazole "Warhead": The N-4 nitrogen of the triazole ring binds non-covalently to the

heme iron (

) of the fungal enzyme lanosterol 14

-demethylase. This blocks the substrate binding site, preventing the synthesis of ergosterol,
a vital cell membrane component.

The Hydroxyl Group: The ethanol moiety mimics the transition state of the lanosterol

substrate, forming hydrogen bonds within the enzyme active site, increasing binding affinity.

Visualization: Mechanism of Action
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Ethanol Intermediate
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(Fe Binding)
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Caption: Structure-Activity Relationship (SAR) of the chloro-triazole ethanol scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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